1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-onehydrochloride
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Overview
Description
1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-onehydrochloride is a chemical compound with the molecular formula C12H16N2O It is a derivative of benzodiazepine, a class of compounds known for their psychoactive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-onehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline and methyl iodide.
Cyclization: The resulting N-methylated product undergoes cyclization to form the benzodiazepine ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the benzodiazepine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted benzodiazepine compounds.
Scientific Research Applications
1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-onehydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anxiolytic or sedative.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-onehydrochloride involves its interaction with specific molecular targets in the body. It primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound is a cyclic urea and is used as a polar aprotic organic solvent.
Uniqueness
1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-onehydrochloride is unique due to its specific benzodiazepine structure, which imparts distinct pharmacological properties. Its ability to interact with GABA receptors sets it apart from other similar compounds, making it a valuable compound for research in neuropharmacology .
Properties
Molecular Formula |
C12H17ClN2O |
---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-(3-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepin-5-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9-7-13-11-5-3-4-6-12(11)14(8-9)10(2)15;/h3-6,9,13H,7-8H2,1-2H3;1H |
InChI Key |
SPMALJOMOUKJOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=CC=CC=C2N(C1)C(=O)C.Cl |
Origin of Product |
United States |
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